o-CRESOL, 4-CHLORO-6-ETHYL-
CAS No.: 53346-75-1
Cat. No.: VC18978552
Molecular Formula: C9H11ClO
Molecular Weight: 170.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53346-75-1 |
|---|---|
| Molecular Formula | C9H11ClO |
| Molecular Weight | 170.63 g/mol |
| IUPAC Name | 4-chloro-2-ethyl-6-methylphenol |
| Standard InChI | InChI=1S/C9H11ClO/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3 |
| Standard InChI Key | UAZSNTRHVDOYOW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=CC(=C1)Cl)C)O |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound’s IUPAC name, 4-chloro-2-ethyl-6-methylphenol, reflects its substitution pattern:
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Chlorine at position 4
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Ethyl group (-CH₂CH₃) at position 6
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Methyl group (-CH₃) at position 2
Key identifiers:
| Property | Value | Source |
|---|---|---|
| SMILES | CCC1=C(C(=CC(=C1)Cl)C)O | |
| InChIKey | UAZSNTRHVDOYOW-UHFFFAOYSA-N | |
| Molecular Formula | C₉H₁₁ClO | |
| Exact Mass | 170.050 g/mol |
The planar aromatic ring facilitates π-π interactions, while hydroxyl and chloro groups enhance hydrogen-bonding potential .
Physicochemical Properties
Limited experimental data exist, but computational and analogue-based estimates include:
The compound’s solubility in polar solvents (e.g., propylene glycol) suggests formulation compatibility in cosmetic products .
Synthesis and Industrial Production
Methodological Gaps
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Friedel-Crafts alkylation of 4-chloro-o-cresol with ethylating agents.
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Chlorination of 2-ethyl-6-methylphenol using Cl₂ or SO₂Cl₂ .
Challenges include regioselective control and separation of ortho/para isomers, common in cresol derivatives .
Industrial Applications
While direct uses are unspecified, structural analogues function as:
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Oxidative hair dye precursors: Reacting with hydrogen peroxide to form colored complexes .
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Antioxidants: Radical scavenging activity observed in similar phenolic compounds.
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Chemical intermediates: Potential building block for agrochemicals or pharmaceuticals .
Toxicological Profile
Acute Toxicity
Subchronic and Chronic Effects
Data gaps persist, but concerns include:
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Genotoxicity: No mammalian studies available; bacterial assays needed .
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Reproductive toxicity: Unassessed despite high dermal bioavailability .
Environmental Fate and Ecotoxicology
Persistence and Degradation
Based on 4-chloro-2-methylphenol data :
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Photolysis: Half-life >300 days in natural waters due to limited UV penetration.
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Biodegradation: Aerobic half-life ~20–60 days; anaerobic conditions impede breakdown.
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Mobility: Moderate soil adsorption (Koc ~100–300), suggesting groundwater contamination risk.
Ecotoxicological Impacts
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methods to improve yield .
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Metabolic Pathways: Elucidate hepatic and dermal metabolism using radiolabeled studies .
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Long-Term Exposure: Conduct 2-year carcinogenicity studies per NTP protocols .
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Environmental Monitoring: Detect and quantify in wastewater effluents near industrial zones .
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